![molecular formula C24H24N4O2S B2882515 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 953961-11-0](/img/structure/B2882515.png)
2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
Scientific Research Applications
Antioxidant Activity
Compounds with similar structural frameworks, particularly those incorporating the benzothiazine and acetamide groups, have been synthesized and evaluated for their antioxidant activities. For example, a study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed that these molecules possess moderate to significant radical scavenging activity, suggesting their potential utility in combating oxidative stress-related disorders (Ahmad et al., 2012).
Antimicrobial Activity
Several derivatives related to the query compound have demonstrated promising antimicrobial properties. For instance, novel 1,4-benzothiazine derivatives synthesized and tested for their antibacterial activities showed convincing activities against Gram-positive bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Dabholkar & Gavande, 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research into benzothiazolinone acetamide analogs has explored their spectroscopic properties, quantum mechanical studies, and interactions with proteins like Cyclooxygenase 1 (COX1). Furthermore, their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection has been studied, pointing towards applications in renewable energy technologies (Mary et al., 2020).
Anticancer Activity
Compounds bearing the benzothiazole moiety and related structural elements have been synthesized and evaluated for their potential antitumor activities. For example, novel 4-thiazolidinones containing the benzothiazole group were screened, and some demonstrated anticancer activity against various cancer cell lines, suggesting the potential of such compounds in cancer therapy (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM, demonstrating higher binding affinity for RIPK1 compared to other necroptotic regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome studies, the compound showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It demonstrated acceptable pharmacokinetic characteristics with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective inhibition of necroptosis, a form of programmed cell death . This inhibition can protect cells from inflammation-induced damage.
properties
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-14-5-8-18(9-6-14)12-25-20(29)13-28-24(30)22-23(31-17(4)26-22)21(27-28)19-10-7-15(2)11-16(19)3/h5-11H,12-13H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSJKKQCXHRXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=C(C=C(C=C4)C)C)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide |
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